Cas no 1558609-44-1 (Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)-)
![Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/1558609-44-1x500.png)
Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)-
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- インチ: 1S/C11H19Br/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h8-10H,3-7H2,1-2H3
- InChIKey: HVNJLLXSVQGYOA-UHFFFAOYSA-N
- SMILES: C12CC(CC1)CC2(CBr)C(C)C
Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676453-0.5g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 0.5g |
$1056.0 | 2023-05-24 | ||
Enamine | EN300-676453-10.0g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-676453-0.25g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 0.25g |
$1012.0 | 2023-05-24 | ||
Enamine | EN300-676453-5.0g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 5g |
$3189.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066779-1g |
2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 95% | 1g |
¥5481.0 | 2023-04-10 | |
Enamine | EN300-676453-0.05g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 0.05g |
$924.0 | 2023-05-24 | ||
Enamine | EN300-676453-2.5g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 2.5g |
$2155.0 | 2023-05-24 | ||
Enamine | EN300-676453-0.1g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 0.1g |
$968.0 | 2023-05-24 | ||
Enamine | EN300-676453-1.0g |
2-(bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane |
1558609-44-1 | 1g |
$1100.0 | 2023-05-24 |
Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)-に関する追加情報
Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)-
Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)-, also known by its CAS number 1558609-44-1, is a complex organic compound with a unique bicyclic structure. This compound belongs to the class of bicyclic compounds, which are characterized by two or more rings sharing two or more atoms. The bicyclo[2.2.1] system is particularly interesting due to its rigid and stable structure, making it a valuable component in various chemical applications.
The compound's structure consists of a bicyclo[2.2.1]heptane framework with two substituents: a bromomethyl group (-CH₂Br) and a 1-methylethyl group (-CH(CH₃)₂). The bromomethyl group introduces halogen functionality, which can be reactive under certain conditions, while the 1-methylethyl group adds steric bulk to the molecule. This combination of functional groups and structural features makes the compound versatile for use in organic synthesis, material science, and pharmaceutical research.
Recent studies have highlighted the potential of Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- in drug design and development. Its rigid bicyclic structure provides an ideal scaffold for creating bioactive molecules with specific pharmacokinetic properties. Researchers have explored its use as a building block for constructing complex natural product analogs and synthetic molecules with potential therapeutic applications.
In terms of synthesis, the compound can be prepared through various methods, including ring-closing metathesis and other cycloaddition reactions. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and consistency in large-scale production.
The physical and chemical properties of Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- make it suitable for use in diverse chemical environments. Its stability under standard conditions ensures safe handling and storage, while its reactivity under specific reaction conditions enables its use in various synthetic pathways.
From an environmental perspective, the compound has been studied for its biodegradation potential and ecological impact. Research indicates that it undergoes slow degradation under aerobic conditions, highlighting the need for proper waste management practices to minimize environmental footprint.
In conclusion, Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-(1-methylethyl)- (CAS No: 1558609-44-1) is a versatile and valuable compound with wide-ranging applications in organic chemistry and materials science. Its unique structural features and reactivity make it an essential component in modern chemical research and development.
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